2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
Description
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. This structure is characterized by a bicyclic system combining imidazole and quinazoline rings, substituted with a propyl group at position 2, a thioether-linked butanamide chain at position 5, and an o-tolyl (ortho-methylphenyl) amide group.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWERSVVMNOFWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide, primarily targets the phosphoinositide-3 kinase (PI3K) pathway. The PI3K pathway plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents.
Mode of Action
This compound is a PI3K inhibitor . It interacts with the PI3K pathway by inhibiting the activity of PI3K isoforms, particularly PI3Kα and PI3Kβ. This inhibition disrupts the signal transduction of the PI3K pathway, which can lead to the suppression of cancer cell growth and survival.
Biochemical Pathways
The PI3K pathway is a key signaling pathway in cells that regulates cell growth, survival, and metabolism. When the PI3K pathway is inhibited, it can lead to the suppression of downstream effectors, such as the serine-threonine kinase AKT. This can result in the disruption of various cellular processes, including cell proliferation, survival, differentiation, and migration.
Pharmacokinetics
The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2). These properties can influence the compound’s bioavailability and its therapeutic efficacy.
Result of Action
The inhibition of the PI3K pathway by this compound can lead to the suppression of cancer cell growth and survival. This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s pharmacokinetics and its interaction with the PI3K pathway. Additionally, genetic variations in the PI3K pathway can also influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial as they play a significant role in the regulation of cellular processes.
Cellular Effects
The compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce multiple epigenetic modifications affecting signaling networks.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit PI3K and HDAC, which are crucial enzymes in cellular processes.
Temporal Effects in Laboratory Settings
It is known that it has inhibitory activities against PI3K and HDAC.
Metabolic Pathways
It is known to interact with enzymes such as PI3K and HDAC, which play crucial roles in various metabolic pathways.
Biological Activity
The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazoquinazoline moiety, which is known for various biological activities. The molecular formula is , and it possesses significant pharmacological potential due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.42 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazolines have been shown to possess potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
The biological activity of this compound is hypothesized to involve the inhibition of bacterial quorum sensing mechanisms. Quorum sensing is a process by which bacteria communicate and coordinate their behavior through signaling molecules. Compounds that disrupt this process can effectively reduce bacterial virulence and biofilm formation .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of various imidazoquinazoline derivatives, revealing that modifications in the side chains significantly influenced their potency against Staphylococcus aureus. The presence of thioether groups enhanced the antibacterial efficacy .
- Inhibition of Polycomb Repressive Complex 2 (PRC2) : Another research highlighted the role of similar compounds as inhibitors of PRC2, a crucial regulator in gene expression associated with cancer progression. The inhibition was linked to the structural features of the imidazoquinazoline scaffold .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Pathway | Observed Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| PRC2 Inhibition | Cancer cell lines | Reduced proliferation |
| Quorum Sensing Disruption | Various Gram-positive bacteria | Decreased virulence |
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-c]quinazoline scaffold is part of a broader family of fused heterocycles, which are often explored for their bioactivity and structural diversity. Below, we compare 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide with structurally analogous compounds synthesized via one-pot reactions (as described in ).
Structural Comparison
Functional and Pharmacological Differences
- Target Compound vs. 5a : The addition of the 2-propyl group and thio-butanamide chain in the target compound likely enhances membrane permeability compared to the unsubstituted 5a. The o-tolyl amide may also improve target binding specificity through steric and electronic effects.
- Target Compound vs. 5b–5f : Compounds like 5b–5f incorporate additional heterocyclic rings (e.g., thiazole, benzofuran), which may confer distinct electronic properties or metabolic pathways. For instance, benzothiophene-containing analogs (5e/5f) could exhibit stronger interactions with cysteine-rich protein domains compared to the target compound’s thioether linkage .
Research Findings and Limitations
- No peer-reviewed studies directly comparing the target compound’s efficacy or toxicity with analogs like 5a–5l are currently available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
